[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester
Overview
Description
Chemical Reactions Analysis
Esters, like “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester”, can undergo various reactions. For instance, they can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters are polar molecules but do not engage in hydrogen bonding, which affects their boiling points and solubility in water . The specific properties of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-pentyl-, 4-fluorophenyl ester” are not provided in the search results .Scientific Research Applications
Mesogenic Properties and Liquid Crystalline Applications
Research has highlighted the significance of esters derived from various carboxylic acids and phenols, including structures similar to “[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester,” in the development of mesogenic properties and liquid crystalline applications. For example, comparative studies on mesogenic esters containing p-carborane, bicyclo[2.2.2]octane, cyclohexane, and benzene have been conducted to understand the relationship between chemical structure and mesogenic behavior. These studies have revealed that variations in the carboxylic acid structure and the introduction of fluorine into the phenol part significantly affect the stability and width of mesophases, leading to a range of smectic and soft crystal polymorphism observed in liquid crystals (Ringstrand et al., 2005).
Synthetic Routes and Polymer Applications
Furthermore, synthetic methodologies and the functionalization of cyclic esters, including those with bicyclohexyl rings, have been explored for the design and synthesis of hydrophilic aliphatic polyesters. This research involves the homo- and copolymerization of new cyclic esters containing protected functional groups, which are crucial for developing novel materials with specific applications in biodegradable polymers and drug delivery systems (Trollsås et al., 2000).
Environmental and Health Monitoring
Studies on environmental exposure to plasticizers, such as cyclohexane dicarboxylic acid esters, indicate the importance of monitoring these compounds due to their wide use in consumer products and potential health impacts. Research into the urinary concentrations of oxidative metabolites of certain cyclohexane dicarboxylic acid esters suggests these compounds as biomarkers for assessing environmental and occupational exposure levels, reflecting the broader environmental health implications of chemical use and exposure (Silva et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJOLFAYLVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339703 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88878-50-6 | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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